molecular formula C7H12N4O B2609614 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 21131-34-0

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2609614
CAS No.: 21131-34-0
M. Wt: 168.2
InChI Key: JKECXKVCNVYPEG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one ( 21131-34-0) is a high-value chemical building block belonging to the dihydropyrimidinone (DHPM) class of heterocycles . With a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol , this compound features a reactive hydrazinyl group at the 2-position of the dihydropyrimidine core, making it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles . The dihydropyrimidinone scaffold is of significant interest in medicinal chemistry and drug discovery, with documented applications as a novel family of nonxanthine A2B receptor antagonists . Furthermore, the 2-hydrazinopyrimidine structure serves as a key intermediate in the design and synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, which have demonstrated promising antimicrobial activities in research settings . This product is intended for research purposes as a chemical intermediate and is supplied with a typical purity of 95% or higher . It has a melting point of 185-186°C and is recommended to be stored at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydrazinyl-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-5-4-6(12)10-7(9-5)11-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECXKVCNVYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the dihydropyrimidinone ring . The reaction conditions often include the use of catalysts such as ZrCl4 or HfCl4 to enhance the yield and efficiency of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted dihydropyrimidinone derivatives .

Scientific Research Applications

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one with structurally related dihydropyrimidinone derivatives, focusing on substituents, molecular properties, and synthesis methods:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Features
This compound C₇H₁₂N₄O 168.2 Hydrazinyl (position 2), propyl (position 6) Not explicitly detailed in evidence; likely via Biginelli-like condensation High nucleophilicity due to hydrazinyl; moderate lipophilicity from propyl chain
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one C₈H₁₁N₃O 165.19 Aminomethyl (position 2), cyclopropyl (position 6) Discontinued commercial product (Biosynth) Cyclopropyl introduces ring strain; aminomethyl may reduce reactivity compared to hydrazinyl
6-(4-(Coumarin-3-yl)phenyl)pyrimidin-2(1H)-one derivatives (4i, 4j) C₂₉H₂₃N₅O₃ (example) ~501.5 (varies) Coumarin, tetrazole, phenyl groups Multi-step synthesis with tetrazole coupling Enhanced bioactivity (e.g., fluorescence, antimicrobial potential) due to coumarin
2-(3,4-Dimethoxyphenyl)-7-piperazinyl-pyrido[1,2-a]pyrimidin-4-ones C₂₀H₂₂N₄O₃ (example) ~366.4 (varies) Fused pyrido-pyrimidinone core, piperazine Patented pharmaceutical derivatives Fused rings improve binding to biological targets; piperazine enhances solubility

Structural and Functional Differences

  • Hydrazinyl vs. Aminomethyl: The hydrazinyl group in the target compound provides stronger nucleophilicity and metal-binding capacity compared to the aminomethyl group in the cyclopropyl analog . This may make the former more reactive in coordination chemistry or enzyme inhibition.
  • Propyl vs.
  • Coumarin and Fused-Ring Derivatives: Compounds like 4i/4j and pyrido-pyrimidinones exhibit expanded π-systems (coumarin) or fused heterocycles, which are advantageous for optical applications or targeted drug delivery .

Biological Activity

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol. Its unique structure positions it as a potential candidate for various biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biological processes, which may lead to antimicrobial or anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains and fungi, showing promising results.

Case Study: Antimicrobial Evaluation

A study assessed several hydrazinyl-pyrimidinone derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Reference Drug (Ampicillin)Staphylococcus aureus20
Reference Drug (Vancomycin)Escherichia coli18

The data suggests that while the compound shows moderate activity, it may be optimized through structural modifications to enhance its efficacy against resistant strains .

Anticancer Properties

In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of this compound have shown encouraging results. The compound's mechanism may involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.

Research Findings

A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing that it could significantly reduce cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. Variations in substituents at different positions can lead to derivatives with enhanced biological activities.

Synthetic Routes

Common synthetic methods include:

  • Condensation Reaction : Hydrazine reacts with aldehydes or ketones.
  • Cyclization : Formation of the dihydropyrimidinone ring structure.

Q & A

Basic: What are the recommended synthetic routes for 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed dihydropyrimidinone scaffolds. For example, hydrazine can be introduced via nucleophilic substitution or coupling reactions under controlled pH (6–8) and temperature (60–80°C) to avoid side products like over-alkylation or hydrolysis. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization. Characterization via 1H^1H-NMR should confirm the hydrazinyl proton (δ 8.2–9.0 ppm) and propyl group integration .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to verify hydrazine NH protons and dihydropyrimidinone carbonyl (C=O at ~165 ppm).
  • Mass Spectrometry: HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 210.1245).
    Cross-validate with elemental analysis (C, H, N) to detect impurities like residual solvents or unreacted precursors .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Stability studies indicate susceptibility to hydrolysis in aqueous media (pH < 5 or > 9), leading to ring-opening products. Lyophilization is recommended for aqueous solutions. Monitor degradation via periodic HPLC analysis; degradation peaks may appear at Rt_t 3–4 min under acidic stress .

Advanced: How can researchers investigate the pharmacological targets of this compound?

Methodological Answer:

  • In Silico Screening: Use molecular docking (AutoDock Vina) against kinase or protease targets (e.g., CDK2 or HIV-1 protease) to predict binding affinity. Focus on the hydrazine moiety’s hydrogen-bonding potential.
  • In Vitro Assays: Enzymatic inhibition assays (IC50_{50}) with fluorogenic substrates. For example, test against xanthine oxidase to evaluate uric acid modulation.
  • Cellular Models: Use cancer cell lines (e.g., HeLa) for cytotoxicity profiling (MTT assay) and compare with structural analogs to isolate activity contributions .

Advanced: How do structural modifications at the hydrazine or propyl positions affect bioactivity?

Methodological Answer:

  • Hydrazine Replacement: Substitute with acylhydrazides or semicarbazides to assess solubility vs. activity trade-offs. For example, acylated derivatives show reduced cytotoxicity but improved metabolic stability.
  • Propyl Chain Variation: Introduce branched (isopropyl) or aromatic (benzyl) groups to modulate lipophilicity (logP). Longer chains (e.g., pentyl) may enhance membrane permeability but reduce aqueous solubility.
  • SAR Validation: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: What advanced analytical methods resolve contradictions in reported spectral data?

Methodological Answer:

  • 2D-NMR (HSQC, HMBC): Resolve overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for propyl groups). HMBC correlations can confirm connectivity between hydrazine and the pyrimidinone ring.
  • X-ray Crystallography: Resolve tautomeric ambiguity (e.g., keto-enol forms) by determining solid-state structure.
  • Isotopic Labeling: Use 15N^{15}N-hydrazine to track nitrogen environments via 15N^{15}N-NMR .

Advanced: How can researchers design stability-indicating methods for this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (80°C, 72 hr), acid/alkali (0.1N HCl/NaOH, 24 hr), and UV light (ICH Q1B) to generate degradation products.
  • LC-MS/MS: Identify major degradants (e.g., hydrolyzed ring-opened amides) using a Q-TOF detector.
  • Validation Parameters: Ensure specificity, linearity (r2^2 > 0.999), and LOQ < 0.1% for ICH compliance .

Advanced: How should contradictory data on biological activity be reconciled?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., serum concentration in cell cultures, which may chelate metal-dependent enzymes).
  • Dose-Response Reproducibility: Test activity across multiple batches to rule out impurity-driven effects (e.g., residual Pd in cross-coupling reactions).
  • Orthogonal Assays: Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm static vs. cidal effects .

Advanced: What strategies are effective for impurity profiling during scale-up?

Methodological Answer:

  • Process-Related Impurities: Monitor intermediates (e.g., uncyclized hydrazine precursors) via LC-MS.
  • Degradation Impurities: Use accelerated stability chambers (40°C/75% RH) to predict shelf-life impurities.
  • Isolation and Identification: Semi-preparative HPLC to isolate impurities (>95% purity) followed by NMR and HRMS structural elucidation .

Advanced: How can the mechanism of action be elucidated using isotopic labeling?

Methodological Answer:

  • 14C^{14}C-Labeling: Incorporate 14C^{14}C at the hydrazine nitrogen to track metabolic incorporation into nucleic acids (autoradiography).
  • Deuterium Exchange (HDX-MS): Study protein-ligand interactions by monitoring deuterium uptake in target enzymes upon binding.
  • PET Probes: Synthesize 18F^{18}F-labeled derivatives for in vivo imaging to assess biodistribution and target engagement .

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